S-Hexyl p-toluenethiosulfonate
Description
Structure
3D Structure
Properties
CAS No. |
28519-32-6 |
|---|---|
Molecular Formula |
C13H20O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-hexylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H20O2S2/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
YCOCBHPNOONOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Development of De Novo Synthetic Routes for S-Hexyl p-Toluenethiosulfonate
The synthesis of thiosulfonates, including this compound, is a significant area of research due to their roles as key intermediates in the formation of other organosulfur compounds. rsc.org While simple, unfunctionalized thiosulfonates like S-methyl methanethiosulfonate (B1239399) and S-phenyl benzenethiosulfonate are commercially available, more complex structures often require laboratory preparation. uantwerpen.be
Direct Thiosulfonylation Approaches and Precursor Chemistry
A primary and widely used method for synthesizing thiosulfonates is the reaction of a sulfonyl chloride with a thiol in the presence of a base. masterorganicchemistry.com For this compound, this involves the reaction of p-toluenesulfonyl chloride with hexanethiol. researchgate.netchegg.com The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction. researchgate.netwikipedia.org
The key precursors for this synthesis are:
p-Toluenesulfonyl chloride (TsCl): A commercially available solid, it is a derivative of toluene (B28343) containing a sulfonyl chloride functional group. wikipedia.orgnih.gov
Hexanethiol: An alkyl thiol that provides the hexylthio group.
The reaction proceeds via nucleophilic attack of the thiol on the sulfonyl chloride.
Another direct approach involves the oxidation of thiols. rsc.org For instance, the oxidation of thiols using o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) can yield thiosulfonates. organic-chemistry.orgchemrxiv.org Studies have shown that DMP can be more efficient in terms of reaction rate and the amount of reagent required. organic-chemistry.org
Multicomponent Reactions and Convergent Synthesis Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. acs.orgorganic-chemistry.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the thiosulfonate functional group can participate in such reactions to form other complex sulfur-containing molecules. For example, thiosulfonates have been used in MCRs with arynes and sulfamides to produce sulfilimines. acs.orgorganic-chemistry.orgnih.gov Additionally, a copper(I)-catalyzed three-component reaction of amines, isocyanides, and thiosulfonates provides a sustainable route to S-alkyl and S-aryl isothioureas. nih.gov
Convergent synthesis strategies often involve the preparation of key fragments that are then combined. In the context of this compound, this could involve the separate synthesis of a p-toluenesulfonyl-containing fragment and a hexylthio-containing fragment, followed by their coupling. However, the direct reaction between p-toluenesulfonyl chloride and hexanethiol is generally the most straightforward and convergent approach.
Optimization of Reaction Conditions for Scalability and Efficiency
The efficiency and scalability of thiosulfonate synthesis are crucial for practical applications. researchgate.net Optimization of reaction conditions often focuses on several factors:
Catalyst: While many syntheses proceed without a catalyst, some methods employ catalysts to improve efficiency. For example, iron(III) has been used as a catalyst for the synthesis of thiosulfonates from thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org Copper-catalyzed reactions have also been developed for the sulfonylation of disulfides to form thiosulfonates. organic-chemistry.org
Solvent: The choice of solvent can significantly impact reaction yield and rate. Common solvents for the reaction of sulfonyl chlorides with thiols include dichloromethane. researchgate.net
Temperature: Reactions are often carried out at room temperature or slightly below (0-5 °C) to control exothermicity and improve selectivity. researchgate.net
Base: The selection of the base is critical for efficient tosylation. Pyridine and triethylamine are commonly used to neutralize the HCl byproduct. wikipedia.org
Visible-light-mediated protocols have also been developed, offering a potentially more sustainable approach. bohrium.com For instance, the thiosulfonylation of unactivated alkenes has been achieved using organic photoredox catalysis. zenodo.org
Stereoselective Synthesis of Thiosulfonate Analogues (if applicable)
While this compound itself is not chiral, the synthesis of chiral thiosulfonate analogues is an area of interest in organic chemistry. sigmaaldrich.comnih.gov Asymmetric synthesis of chiral sulfones has been achieved through methods like hydrogen-bonding/organophotoredox co-catalyzed asymmetric sulfonylation. bohrium.com
One approach to creating chiral thiosulfonates involves using a chiral starting material. For example, chiral γ-ketothiols derived from β-pinene have been used to synthesize chiral thiosulfonates. nih.gov Another strategy involves the enantioselective rsc.orgbohrium.com-Stevens rearrangement of thiosulfonates, catalyzed by chiral guanidine (B92328) and copper(I) complexes, to produce chiral dithioketal derivatives. rsc.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of thiosulfonates aims to reduce the environmental impact of chemical processes. rsc.orgresearchgate.net Key strategies include:
Use of Greener Oxidants: Utilizing hydrogen peroxide (H₂O₂) or air as oxidants in the synthesis of thiosulfonates from thiols presents a more environmentally friendly alternative to traditional stoichiometric oxidants. rsc.org
Catalytic Systems: The use of catalysts, such as anionic polyoxomolybdate, can enable more sustainable synthetic routes. rsc.org Iron(III)-catalyzed synthesis from thiols and sodium sulfinates using atmospheric oxygen as the oxidant is another example of a greener approach. organic-chemistry.org
Eco-Friendly Solvents: Employing water or other green solvents can significantly reduce the environmental footprint of the synthesis. organic-chemistry.orgorganic-chemistry.org For instance, Selectfluor-mediated oxidation of thiols to thiosulfonates can be performed in water. organic-chemistry.org
Atom Economy: Multicomponent reactions and other synthetic strategies that maximize the incorporation of all starting materials into the final product are favored for their high atom economy. bohrium.comrsc.org
An electrochemical approach for the cascade oxidation of thiols offers a novel and eco-friendly strategy for thiosulfonate preparation. researchgate.net
Functional Group Interconversions Involving the this compound Core
This compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The thiosulfonate group can react with nucleophiles, electrophiles, and radicals. uantwerpen.be
One of the most common reactions is nucleophilic substitution at the sulfenyl sulfur, where the p-toluenesulfinate acts as a leaving group. This allows for the introduction of the hexylthio group into other molecules. For example, the reaction of Z-1-octenyl p-toluenethiosulfonate with various thiols in the presence of a base yields Z-alkenyl disulfanes. rsc.org
Thiosulfonates can also be used in the synthesis of other sulfur-containing heterocycles. For instance, the reaction of donor-acceptor cyclopropanes with potassium p-toluenethiosulfonate provides a route to dithiolanes. organic-chemistry.org
Furthermore, thiosulfonates can be transformed into other functional groups. For example, they can be reduced to disulfides. organic-chemistry.org The thiosulfonate moiety can also participate in more complex rearrangements and cycloadditions.
A summary of functional group interconversions is presented in the table below.
| Starting Material | Reagent(s) | Product | Reaction Type |
| Alcohol | p-Toluenesulfonyl chloride, Pyridine | Tosylate | Esterification |
| Tosylate | Sodium Hydrosulfide (NaSH) | Thiol | Nucleophilic Substitution |
| Thiol | p-Toluenesulfonyl chloride, Base | Thiosulfonate | Thiosulfonylation |
| Thiosulfonate | Thiol, Base | Disulfane | Nucleophilic Substitution |
| Thiosulfonate | Potassium Cyanide | Thiocyanate | Nucleophilic Substitution |
| Thiosulfonate | Reducing Agent (e.g., LiAlH₄) | Disulfide | Reduction |
This table provides a general overview of possible interconversions and specific reagents and conditions may vary.
Nucleophilic Displacement Reactions at the Sulfur-Sulfur Bond
The sulfur-sulfur bond in this compound is susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone of thiosulfonate chemistry, enabling the formation of new sulfur-containing compounds. The general mechanism involves the nucleophilic attack on the sulfenyl sulfur (the sulfur atom bonded to the hexyl group), leading to the cleavage of the S-S bond and the displacement of the p-toluenesulfinate anion as a leaving group. acsgcipr.org
The reactivity of the S-S bond is enhanced by the electron-withdrawing nature of the adjacent sulfonyl group, which polarizes the bond and makes the sulfenyl sulfur more electrophilic. acsgcipr.org A range of nucleophiles, including thiols, amines, and carbanions, can participate in these displacement reactions. For instance, the reaction with a thiol (R'SH) would yield an unsymmetrical disulfide (RSSR') and p-toluenesulfinic acid.
Kinetic studies on related thiosulfonates have shown that the rate of nucleophilic attack is influenced by both the nature of the nucleophile and the solvent. researchgate.net For example, in the context of enzymatic reactions, the reactivity of the thiosulfonate sulfur-sulfur bond towards cyanide is enhanced by factors that promote a shift of electrons away from this bond. researchgate.net
Reductive and Oxidative Transformations of the Thiosulfonate Linkage
The thiosulfonate functionality in this compound can undergo both reduction and oxidation, targeting the sulfur-sulfur linkage and the sulfur atoms themselves.
Reductive Transformations:
The S-S bond of thiosulfonates can be cleaved reductively to yield thiols and sulfinic acids. Common reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (β-ME) through a thiol-disulfide exchange type mechanism. wikipedia.org In this process, the thiol attacks the sulfenyl sulfur, leading to the formation of a disulfide and the release of p-toluenesulfinic acid, which can be further reduced.
Phosphines, such as triphenylphosphine (B44618), are also effective reagents for the reduction of thiosulfonates. The reaction typically proceeds with the phosphine (B1218219) attacking the sulfenyl sulfur, ultimately leading to the formation of a sulfide (B99878) and triphenylphosphine oxide.
Oxidative Transformations:
Oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of species with higher oxidation states at the sulfur atoms. More vigorous oxidation can lead to the cleavage of the S-S bond and the formation of sulfonic acids. For instance, oxidation of disulfides is a common method to synthesize thiosulfonates, and further oxidation can occur. wikipedia.org The oxidation of thiosulfonates can ultimately yield sulfonic acids, representing the complete oxidation of the sulfur atoms.
Derivatization Strategies for Enhanced Reactivity or Specific Applications
Derivatization of this compound can be employed to modify its properties for enhanced reactivity or to tailor it for specific applications, such as in the synthesis of complex molecules or for analytical purposes.
One common strategy involves the introduction of functional groups into the hexyl chain or the p-tolyl group. For example, hydroxylation or halogenation of the hexyl group could provide sites for further chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores for HPLC analysis) or solid supports. researchgate.netnih.gov The synthesis of related p-toluenesulfonate esters often involves the reaction of p-toluenesulfonyl chloride with a functionalized alcohol, a principle that can be adapted for creating derivatives of this compound. rsc.org
Another approach is to modify the p-toluenesulfonate group to alter its leaving group ability, thereby tuning the reactivity of the thiosulfonate in nucleophilic displacement reactions. Introducing electron-withdrawing or electron-donating substituents on the aromatic ring can modulate the stability of the resulting sulfinate anion. oup.com
For specific applications in materials science or medicinal chemistry, this compound could be derivatized to incorporate polymerizable groups or moieties that can interact with biological targets.
| Derivatization Strategy | Purpose | Example Reagents/Conditions |
| Functionalization of the Hexyl Chain | Introduce sites for further modification, attachment of labels, or alteration of physical properties. | Halogenating agents (e.g., NBS), oxidizing agents to introduce hydroxyl or carboxyl groups. |
| Modification of the p-Tolyl Group | Tune the electronic properties and leaving group ability of the p-toluenesulfinate. | Electrophilic aromatic substitution to introduce nitro, halogen, or alkyl groups. |
| Introduction of Reporter Groups | Enable detection and quantification in analytical methods. | Coupling with fluorescent tags or chromophores after initial functionalization. |
Chemo- and Regioselectivity in this compound Reactions
The reactions of this compound are often characterized by high chemo- and regioselectivity, which is crucial for its utility in organic synthesis.
Chemoselectivity:
In the presence of multiple functional groups within a molecule, the thiosulfonate moiety can react selectively. For instance, in nucleophilic substitution reactions, soft nucleophiles like thiols will preferentially attack the soft electrophilic sulfenyl sulfur atom over harder electrophilic centers like carbonyl carbons. This selectivity allows for the targeted modification of molecules containing diverse functionalities. The choice of catalyst and reaction conditions can also influence chemoselectivity. For example, certain copper catalysts have been shown to promote the coupling of thiosulfonates with specific partners. rsc.org
Regioselectivity:
Nucleophilic attack on the unsymmetrical S-S bond of this compound occurs with high regioselectivity. Nucleophiles consistently attack the sulfenyl sulfur (attached to the hexyl group) rather than the sulfonyl sulfur (attached to the p-tolyl group). This is because the sulfonyl sulfur is in a higher oxidation state (+4) and is sterically more hindered, making it a harder and less accessible electrophilic center compared to the sulfenyl sulfur (+2). This predictable regioselectivity ensures the formation of a specific disulfide product and the p-toluenesulfinate anion as the leaving group. acsgcipr.org
In reactions involving the broader thiosulfonate class, such as the tandfonline.comacs.org-Stevens rearrangement of sulfonium (B1226848) ylides derived from thiosulfonates, the regioselectivity of the rearrangement is a key factor in determining the final product structure. rsc.org The nature of the substituents on both sulfur atoms can influence the stability of intermediates and transition states, thereby directing the outcome of the reaction.
| Reaction Type | Selectivity | Controlling Factors |
| Nucleophilic Substitution | High Chemoselectivity | Hard-Soft Acid-Base (HSAB) principle, nature of the nucleophile. |
| Nucleophilic Substitution | High Regioselectivity | Electronic and steric differences between the two sulfur atoms. |
| Rearrangement Reactions | Variable | Stability of intermediates and transition states, nature of substituents. |
Mechanistic Investigations of S Hexyl P Toluenethiosulfonate Reactivity
Exploration of Radical and Single-Electron Transfer Processes
Beyond heterolytic pathways, S-hexyl p-toluenethiosulfonate may also undergo reactions involving radical intermediates. Such processes can be initiated by heat (thermolysis) or light (photolysis). tandfonline.com
The homolytic cleavage of the S-S bond in a thiosulfonate would generate a sulfonyl radical (p-CH₃C₆H₄SO₂•) and a sulfenyl radical (n-C₆H₁₃S•). Alternatively, cleavage of the C-S bond would yield a hexyl radical and a p-toluenethiosulfonate radical. The relative bond dissociation energies would determine the more likely cleavage pathway.
Single-electron transfer (SET) is another possible mechanism for initiating radical reactions. rsc.orgyoutube.com In a SET process, an electron is transferred to or from the thiosulfonate molecule, forming a radical ion which can then fragment. While specific studies on this compound are scarce, research on other organosulfur compounds demonstrates the viability of SET mechanisms, particularly with reducing or oxidizing agents. researchgate.netnih.gov
Elimination Reactions and Competing Reaction Channels
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form hexene. This pathway competes with nucleophilic substitution. The most common mechanism for elimination in such systems is the E2 (bimolecular elimination) pathway. acs.orgthieme-connect.de
The E2 mechanism is a concerted process where the base removes a proton from the β-carbon, and the leaving group departs simultaneously, forming a double bond. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. The use of a bulky base can favor elimination over substitution by sterically hindering attack at the α-carbon. acs.org The thermolysis of 2-hexyl p-toluenesulfonate has been reported to yield a mixture of 1-, 2-, and 3-hexene, indicating that elimination pathways are accessible for related hexyl systems. acs.org
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but crucial for a complete mechanistic understanding.
Reaction Intermediates: In the context of this compound, potential intermediates include radicals in homolytic reactions or, in the highly disfavored SN1 pathway, a primary carbocation. Spectroscopic techniques such as NMR and IR can be used to identify and characterize reaction products and, in some cases, more stable intermediates. tandfonline.comamericanpharmaceuticalreview.com For highly reactive intermediates, trapping experiments are often employed.
Transition States: The structures and energies of transition states are typically investigated through computational methods, such as Density Functional Theory (DFT). ufl.eduims.ac.jpmit.edu For the SN2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group in apical positions. Computational studies on related cyclic thiosulfinates have successfully located transition structures for nucleophilic attack at sulfur, providing insights into the geometries and activation energies of these processes. rsc.org Similar computational approaches could be applied to model the SN2 and E2 transition states for this compound, offering a deeper understanding of its reactivity profile. ufl.eduims.ac.jpmit.edu
Kinetic Isotope Effects and Hammett-type Studies in Thiosulfonate Transformations
Mechanistic investigations into the reactivity of this compound and related thiosulfonate compounds often employ advanced physicochemical tools to elucidate the nature of transition states and the electronic demands of these reactions. Among the most powerful of these tools are kinetic isotope effects (KIEs) and Hammett-type linear free-energy relationships. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of these methods can be understood through the examination of closely related thiosulfonate and sulfonyl systems. These studies provide a framework for predicting and understanding the mechanistic pathways of this compound in various chemical transformations.
Kinetic Isotope Effects
The kinetic isotope effect is a measure of the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This tool is particularly useful for determining whether a specific bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu In the context of thiosulfonate reactivity, KIEs can provide insight into the transition state structure of nucleophilic substitution at the sulfenyl sulfur atom.
Although no specific KIE data for this compound is available, studies on analogous reactions, such as the reaction of methyl halides and sulfonates with the thiosulfate (B1220275) ion, offer valuable insights. For instance, secondary deuterium (B1214612) kinetic isotope effects (kH/kD) have been measured for the reaction between thiosulfate ion and methyl-d3 halides and sulfonates. cdnsciencepub.comresearcher.life These studies help in understanding the nature of the transition state in nucleophilic substitution reactions involving sulfur nucleophiles and electrophiles.
An example of secondary α-deuterium KIE data for the reaction of methyl iodide with thiosulfate ion is presented below. A kH/kD value different from unity suggests a change in hybridization or bonding at the carbon center in the transition state. cdnsciencepub.com
| Temperature (°C) | kH/kD (per 3D) |
|---|---|
| 0.02 | 0.966 |
| 10.00 | 0.968 |
| 19.98 | 0.970 |
Data sourced from a study on the reaction of methyl iodide with thiosulfate ion, used here to illustrate the principles of KIE in related systems. cdnsciencepub.com
These inverse isotope effects (kH/kD < 1) are often interpreted as indicating a stiffening of the C-H bending vibrations in the transition state relative to the reactant, which is consistent with an SN2-type mechanism where the nucleophile and leaving group are simultaneously bonded to the carbon atom. cdnsciencepub.com By analogy, for a reaction of this compound with a nucleophile at the hexyl group, similar KIE studies could elucidate the degree of bond formation and breaking in the transition state.
Hammett-type Studies
The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) ring in a wide range of reactions. wikipedia.orgnumberanalytics.com It is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is a measure of the sensitivity of the reaction to substituent effects). dalalinstitute.comlibretexts.org
Hammett-type studies are invaluable for probing the electronic nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or a decrease in negative charge). libretexts.org
While a specific Hammett plot for the reaction of this compound is not available, studies on related sulfonyl systems provide a clear indication of how this analysis is applied. For example, the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides was studied, yielding a linear Hammett plot with a positive ρ value. mdpi.com
| Substituent (X) in X-C₆H₄SO₂Cl | σ (Substituent Constant) | log(k/k₀) |
|---|---|---|
| 4-OCH₃ | -0.27 | -0.65 |
| 4-CH₃ | -0.17 | -0.42 |
| H | 0.00 | 0.00 |
| 4-Cl | 0.23 | 0.45 |
| 3-NO₂ | 0.71 | 1.35 |
Data adapted from a study on arenesulfonyl chlorides to illustrate the application of the Hammett equation to related sulfur electrophiles. mdpi.com
The observed ρ value of +2.02 for this reaction indicates that the transition state has a significant buildup of negative charge on the sulfonyl sulfur atom, which is stabilized by electron-withdrawing substituents. mdpi.com This is consistent with a bimolecular nucleophilic substitution (SN2-type) mechanism where the bond to the incoming nucleophile is substantially formed in the transition state. mdpi.com
In the case of this compound, a Hammett-type study would involve varying the substituent on the p-toluene ring and measuring the rate of reaction with a given nucleophile. The sign and magnitude of the resulting ρ value would provide critical information about the charge distribution in the transition state and help to distinguish between different possible mechanisms, such as a concerted SN2-type displacement or a stepwise process involving a pentacoordinate intermediate. Studies on the hydrolysis of substituted thiophenesulphonyl halides have shown that Hammett plots can be curved, suggesting a change in the transition state structure or mechanism as the electronic nature of the substituent is varied. rsc.orgrsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of S-Hexyl p-toluenethiosulfonate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) and coupling patterns can be predicted with high accuracy based on the known structure and general principles of NMR.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the p-toluenesulfonyl (tosyl) and S-hexyl groups. The aromatic protons of the para-substituted benzene (B151609) ring would appear as a characteristic AA'BB' system, presenting as two doublets in the downfield region (approximately 7.4-7.9 ppm). The methyl group protons on the tolyl ring would yield a sharp singlet further upfield, around 2.4 ppm. The hexyl chain protons would exhibit predictable splitting patterns: a triplet for the terminal methyl group (C6'-H₃), a series of multiplets for the internal methylene (B1212753) groups (C2'-H₂ through C5'-H₂), and a distinct triplet for the methylene group directly bonded to the sulfur atom (C1'-H₂). This C1' signal would be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the thiosulfonate group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The aromatic carbons would resonate in the typical 127-145 ppm range. The tolyl methyl carbon would appear around 21 ppm. The six carbons of the hexyl chain would be resolved in the aliphatic region of the spectrum, with the C1' carbon, being attached to sulfur, appearing most downfield among them.
The following tables detail the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (ortho to -SO₂) | ~7.85 | Doublet (d) |
| Ar-H (ortho to -CH₃) | ~7.40 | Doublet (d) |
| -S-CH₂- (H-1') | ~3.10 | Triplet (t) |
| Ar-CH₃ | ~2.45 | Singlet (s) |
| -S-CH₂-CH₂- (H-2') | ~1.70 | Multiplet (m) |
| -(CH₂)₃- (H-3', H-4', H-5') | ~1.30-1.45 | Multiplet (m) |
| -CH₃ (H-6') | ~0.90 | Triplet (t) |
Predicted data is based on standard chemical shift values and analysis of structurally similar compounds.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (ipso, -SO₂) | ~145.0 |
| Ar-C (ipso, -CH₃) | ~143.5 |
| Ar-C (ortho to -SO₂) | ~130.0 |
| Ar-C (ortho to -CH₃) | ~127.5 |
| -S-CH₂- (C-1') | ~39.0 |
| -CH₂- (C-2') | ~31.0 |
| -CH₂- (C-4') | ~29.0 |
| -CH₂- (C-3') | ~28.0 |
| Ar-CH₃ | ~21.5 |
| -CH₂- (C-5') | ~22.5 |
| -CH₃ (C-6') | ~14.0 |
Predicted data is based on standard chemical shift values and analysis of structurally similar compounds.
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, it would show a clear correlation pathway along the hexyl chain, confirming the adjacency of H-1' to H-2', H-2' to H-3', and so on. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It provides a definitive link between the ¹H and ¹³C assignments. For instance, the proton signal predicted at ~3.10 ppm would show a cross-peak with the carbon signal at ~39.0 ppm, assigning both to the C1' position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, rather than through bonds. NOESY data can provide insights into the preferred conformation of the molecule, such as the spatial proximity of the hexyl chain's protons to the aromatic ring protons.
Advanced NMR experiments, such as variable-temperature (VT) NMR, could be employed to study dynamic processes in this compound. These studies could provide information on the rotational barrier around the S-S bond and the conformational flexibility of the hexyl chain at different temperatures.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unequivocal determination of its elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing this compound. scispace.comsigmaaldrich.com It typically imparts minimal energy to the molecule, leading to the observation of the intact molecular ion, often as a protonated species [M+H]⁺ or an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The high resolving power of the mass analyzer allows for the measurement of the ion's mass-to-charge ratio (m/z) to several decimal places. This high-precision mass is then compared against theoretical masses for all possible chemical formulas, providing a confident assignment of the molecular formula C₁₃H₂₀O₂S₂. uni.lu
Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI and would also be suitable for this compound, potentially offering different ionization efficiencies and adduct formations.
Predicted HRMS Adducts for this compound (C₁₃H₂₀O₂S₂)
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 273.09776 |
| [M+Na]⁺ | 295.07970 |
| [M+K]⁺ | 311.05364 |
| [M+NH₄]⁺ | 290.12430 |
Data sourced from PubChemLite, based on theoretical calculations. uni.lu
Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. mdpi.comresearchgate.net The fragmentation pattern serves as a molecular fingerprint, helping to confirm the proposed structure.
For this compound, the most likely fragmentation pathways would involve the cleavage of the weaker bonds in the molecule. The S-S bond is a probable site of initial cleavage. Other significant fragmentations would likely include the cleavage of the S-C bond and fragmentation along the hexyl chain.
Plausible Fragmentation Pathways and Key Fragment Ions in MS/MS
| Precursor Ion (m/z) | Plausible Fragment Ion | Description of Loss |
|---|---|---|
| 273.09776 ([M+H]⁺) | C₇H₇O₂S⁺ (m/z 155.0161) | Cleavage of S-S bond, loss of hexylthiol |
| 273.09776 ([M+H]⁺) | C₆H₁₃S⁺ (m/z 117.0783) | Cleavage of S-S bond, loss of toluenesulfinic acid |
| 273.09776 ([M+H]⁺) | C₇H₇⁺ (m/z 91.0542) | Loss of SO₂ and hexylthiol, formation of tropylium (B1234903) ion |
| 273.09776 ([M+H]⁺) | C₆H₁₃⁺ (m/z 85.1325) | Cleavage of S-C bond and subsequent losses |
Fragment m/z values are theoretical and based on the most common isotopes.
This detailed fragmentation analysis, combined with NMR and HRMS data, provides a comprehensive and definitive characterization of the chemical structure of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
Key expected IR absorption bands for this compound include:
Aromatic C-H Stretching: Bands typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: Strong absorptions from the hexyl group are expected in the 2850-2960 cm⁻¹ range.
S=O Stretching (Sulfonyl Group): Two strong and characteristic bands are anticipated for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Research on pinane-type thiosulfonates shows these bands appearing around 1321 cm⁻¹ and 1128-1130 cm⁻¹. mdpi.com
S-S Stretching: The absorption for the disulfide bond is generally weak and can be difficult to identify but is expected in the 500-400 cm⁻¹ region.
C-S Stretching: This bond typically gives rise to a weak to medium absorption band in the 800-600 cm⁻¹ range.
Aromatic C=C Stretching: Bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the p-substituted benzene ring.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Asymmetric S=O Stretch | 1350-1300 | Strong |
| Symmetric S=O Stretch | 1160-1120 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Variable |
| C-S Stretch | 800-600 | Weak to Medium |
| S-S Stretch | 500-400 | Weak |
Raman Spectroscopy:
Raman spectroscopy serves as a complementary technique to IR spectroscopy. For this compound, Raman spectra would be particularly useful for identifying non-polar bonds with high polarizability, such as the S-S and C-S bonds, which often show weak signals in IR. The symmetric vibrations of the molecule are also typically strong in Raman spectra. While specific Raman data for this compound is not available, general principles of Raman spectroscopy can be applied to predict its spectral features.
Key expected Raman scattering bands for this compound include:
S-S Stretching: A distinct and potentially strong band is expected for the disulfide linkage.
Aromatic Ring Vibrations: The benzene ring should produce characteristic bands, including a strong ring-breathing mode.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering structural information.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.
Currently, there are no published crystal structures for this compound in crystallographic databases. However, studies on similar molecules, such as other thiosulfonates and sulfonamides, can offer insights into the expected structural parameters. For instance, the geometry around the sulfonyl sulfur atom is expected to be tetrahedral. The analysis of crystal structures of related compounds can also help in understanding the potential for polymorphism, where the compound can exist in different crystalline forms.
Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. This method can be used to assess the purity of a sample by separating it from any volatile byproducts or starting materials from its synthesis.
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. For this compound, characteristic fragments would likely include the tropylium ion (m/z 91) from the toluene (B28343) moiety, fragments corresponding to the hexyl chain, and ions related to the sulfonyl and thiosulfonate groups. Studies on the GC-MS analysis of other thiosulfonates, such as propyl propane (B168953) thiosulfonate, demonstrate the utility of this technique for identifying and quantifying these types of compounds. nih.gov
Interactive Data Table: Predicted GC-MS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| Molecular Ion [M]⁺ | [C₁₃H₂₀O₂S₂]⁺ | 272 |
| Tropylium Ion | [C₇H₇]⁺ | 91 |
| Hexyl Fragment | [C₆H₁₃]⁺ | 85 |
| Toluenesulfonyl Fragment | [C₇H₇SO₂]⁺ | 155 |
| Hexylthio Fragment | [C₆H₁₃S]⁺ | 117 |
HPLC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It is particularly useful for the analysis of this compound, especially for detecting non-volatile impurities or degradation products.
In an HPLC-MS system, the compound is separated by liquid chromatography, typically on a reversed-phase column, and then detected by a mass spectrometer. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for obtaining good sensitivity. For this compound, positive ion mode ESI would likely produce a prominent protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) can be used to further fragment these parent ions to confirm the structure and enhance selectivity. The analysis of related thiosulfonates by HPLC-MS has been successfully applied in various studies, including the monitoring of these compounds in different matrices. ugr.esresearchgate.net
The possibility of chirality in this compound arises from the sulfur atom of the thiosulfonate group, which can be a stereocenter if the two sulfur atoms bear different substituents. In this case, the sulfur atom is bonded to a p-tolyl group, an oxygen atom (double bond), another sulfur atom, and has a lone pair of electrons. However, the thiosulfonate group is R-S-SO₂-R' and the stereogenic potential is a topic of interest in sulfur chemistry. Studies have shown that thiosulfonates can be chiral. mdpi.comsemanticscholar.orgnih.gov
If this compound is indeed chiral and is synthesized as a racemic mixture, chiral chromatography would be the method of choice to separate the enantiomers and determine the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are available, and the selection would depend on the specific properties of the enantiomers. The separation can be monitored using a standard UV detector or a mass spectrometer for enhanced sensitivity and confirmation.
Theoretical and Computational Investigations
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations are fundamental to understanding the chemical nature of S-Hexyl p-toluenethiosulfonate. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule, which in turn governs its geometry, energy, and properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of thiosulfonates and related organosulfur compounds. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for calculating ground state geometries and other electronic characteristics. Functionals such as M06-2X and B3LYP, often paired with basis sets like 6-31+G(d,p), are commonly employed to optimize the molecular structure. nih.govnih.govunlp.edu.ar
For this compound, DFT calculations would predict key geometric parameters. A critical feature of thiosulfonates is the S–S bond, which computational modeling places in the range of 2.08-2.12 Å for related compounds. nih.gov The theory also helps in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting the molecule's reactivity, indicating sites susceptible to nucleophilic or electrophilic attack.
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide higher accuracy for energy and property predictions. acs.orgacs.org These methods are often used to obtain benchmark energies for stable structures and transition states. For a molecule like this compound, ab initio calculations can be used to refine the energies obtained from DFT, calculate precise barriers to internal rotation, and predict properties like NMR chemical shifts with high fidelity. unlp.edu.aracs.org
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (local minima on the potential energy surface) and the energy barriers between them.
Theoretical studies on analogous thiosulfonates have established that the gauche conformation around the sulfenyl sulfur (C-S) bond is typically the most stable. unlp.edu.ar The optimal value for the C-S-S-C dihedral angle in thiosulfonates is approximately 80–90°. nih.govunlp.edu.ar This preference is attributed to stabilizing hyperconjugative interactions, primarily between the lone pairs of the oxygen and sulfenyl sulfur atoms and the corresponding antibonding orbitals (σ*). nih.gov For this compound, this implies that the hexyl group and the tolyl group are oriented at a nearly right angle relative to each other when looking down the S-S bond. Further complexity is introduced by the flexible n-hexyl chain, which has its own set of conformational possibilities (e.g., anti vs. gauche arrangements around the C-C bonds) that would be explored via computational mapping of the potential energy surface.
Reaction Pathway Modeling and Transition State Locating
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. ufl.edu Thiosulfonates are known for their reactivity toward nucleophiles, particularly thiols. nih.gov This reaction is of significant biological interest, as it can be modeled with cellular thiols like glutathione. ufl.edu
DFT calculations are used to model the reaction pathway, which for thiosulfonates reacting with thiols often proceeds via an SN2-type mechanism. nih.govufl.edu This involves the nucleophilic attack of the thiol on the sulfenyl sulfur atom of the thiosulfonate, leading to the displacement of the p-toluenesulfinate anion. By mapping the potential energy surface, computational methods can locate the geometry of the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy, a key kinetic parameter that determines the reaction rate.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. DFT calculations, for instance, are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. unlp.edu.ar For the related molecule methyl trifluoromethanethiosulfonate, DFT calculations were able to reproduce the normal vibrational modes with good accuracy. unlp.edu.ar
Similarly, methods like Gauge-Including Atomic Orbital (GIAO) can be used alongside DFT or ab initio calculations to predict NMR chemical shifts. acs.org Another important parameter that can be predicted is the collision cross-section (CCS), which is a measure of an ion's size and shape in the gas phase, determined by ion mobility-mass spectrometry. The table below presents the predicted CCS values for various adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 273.09776 | 160.3 |
| [M+Na]⁺ | 295.07970 | 167.6 |
| [M-H]⁻ | 271.08320 | 163.3 |
| [M+NH₄]⁺ | 290.12430 | 177.5 |
| [M+K]⁺ | 311.05364 | 162.3 |
| [M+H-H₂O]⁺ | 255.08774 | 154.0 |
| [M+HCOO]⁻ | 317.08868 | 171.8 |
| [M+CH₃COO]⁻ | 331.10433 | 195.7 |
Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio of the adduct.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanical calculations are excellent for analyzing static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a more realistic environment, such as in a solution. uni-bayreuth.de MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. uni-bayreuth.de
For this compound, MD simulations would be employed to understand its behavior in different solvents. These simulations can reveal how solvent molecules arrange around the solute, influencing its conformational preferences and stability. nih.gov Furthermore, MD is a powerful tool for studying intermolecular interactions, such as the association of this compound with itself or with other molecules in the system, providing insights into aggregation behavior and the dynamics of interaction with potential reaction partners. uni-bayreuth.de
Quantum Chemical Studies of Sulfur-Sulfur Bonding in Thiosulfonates
Quantum chemical studies have been instrumental in elucidating the nature of the sulfur-sulfur (S-S) bond in thiosulfonates, providing insights into their geometry, stability, and electronic structure. While specific computational data for this compound is not extensively documented in publicly available research, the principles governing the S-S bond in the broader class of thiosulfonates have been well-established through theoretical calculations on analogous structures. These studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have shed light on the conformational preferences and the electronic interactions that define the thiosulfonate functionality. conicet.gov.arpsu.edu
A central finding from computational investigations is the pronounced preference for a gauche conformation around the C-S-S-C dihedral angle in thiosulfonates. nih.gov This preference is attributed to stabilizing hyperconjugative interactions. nih.gov Specifically, these interactions involve the delocalization of electron density from the lone pairs of the sulfenyl sulfur atom into the antibonding (σ) orbital of the adjacent C-S bond, and from the oxygen lone pairs into the C-S(O)₂ σ orbital. nih.gov This is in contrast to disulfides, where the gauche conformation is primarily favored to minimize steric repulsion between the non-bonding electron pairs on the sulfur atoms. nih.gov
Theoretical models have also been used to predict key structural parameters. For various thiosulfonates, the S-S bond length is a critical parameter that influences their reactivity. Computational studies on related compounds have shown that the S-S bond length can be accurately predicted using appropriate levels of theory. researchgate.net For instance, in a study of cyclic thiosulfonates, the S-S bond length was shown to vary with ring size, which in turn correlated with their reactivity. nih.gov
Furthermore, quantum chemical calculations have been employed to analyze the vibrational spectra of thiosulfonates. The S-S stretching frequency, typically observed in Raman spectra, is a characteristic vibration that provides information about the bond strength. nsf.gov Theoretical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra. For example, in a study on methyl trifluoromethanethiosulfonate, DFT calculations were used to assign the S-S stretching frequency and understand how it is influenced by the electronic environment. conicet.gov.ar
Natural Bond Orbital (NBO) analysis is another powerful computational tool that has been applied to thiosulfonates to quantify the electronic delocalization and hyperconjugative interactions. conicet.gov.ar This analysis provides insights into the charge distribution and the nature of the orbitals involved in bonding. For example, NBO analysis has been used to show that an increase in the anomeric effect, specifically the interaction between the sulfur lone pair (LP S) and the σ* orbital of the adjacent carbon-sulfur bond, can lead to a decrease in the S-S bond length and an increase in its vibrational frequency. conicet.gov.ar
The table below presents a summary of typical quantum chemical parameters for the sulfur-sulfur bond in thiosulfonate derivatives based on computational studies of analogous compounds. These values illustrate the general characteristics of the S-S bond in this class of molecules.
| Parameter | Typical Calculated Value Range | Significance |
| S-S Bond Length | 2.05 - 2.15 Å | Indicates the distance between the two sulfur atoms. Shorter bonds are generally stronger. |
| C-S-S-C Dihedral Angle | ~60° - 90° | Defines the gauche conformation, which is energetically favored due to hyperconjugative interactions. nih.gov |
| S-S Stretching Frequency | 500 - 600 cm⁻¹ | A characteristic vibrational mode sensitive to the electronic environment of the S-S bond. researchgate.netnsf.gov |
| S-S Bond Dissociation Energy | ~20 kcal/mol | Represents the energy required to break the S-S bond homolytically. psu.eduacs.org |
| NBO Interaction Energy (LP S → σ* C-S) | Varies with substituents | Quantifies the stabilizing effect of electron delocalization from a sulfur lone pair to an adjacent antibonding orbital. conicet.gov.ar |
It is important to note that the specific values for this compound would require dedicated computational studies. However, the trends and principles derived from the theoretical investigation of other thiosulfonates provide a robust framework for understanding the nature of its sulfur-sulfur bond. These computational insights are invaluable for predicting the molecule's stability, reactivity, and spectroscopic properties.
Applications in Organic Synthesis and Materials Science
S-Hexyl p-Toluenethiosulfonate as a Strategic Building Block in Complex Molecule Synthesis
This compound is a valuable and versatile organosulfur compound utilized as a strategic building block in the synthesis of complex molecules. Its utility arises from the reactive S-S bond, which can be selectively targeted to introduce a hexylthio (-SC6H13) group. Thiosulfonates, in general, are recognized for their stability and ease of handling compared to other sulfenylating agents like sulfenyl halides. researchgate.net They can function as both sulfenylating and sulfonylating agents in organic reactions. researchgate.netrsc.org
Reagent for Selective Alkylation and Sulfenylation Reactions
This compound serves as an effective electrophilic reagent for the selective transfer of the hexylthio group to a variety of nucleophiles. researchgate.net This reaction, known as sulfenylation, is a key method for forming carbon-sulfur bonds. The process involves the nucleophilic attack on the divalent sulfur atom, displacing the p-toluenesulfinate anion, which is a stable leaving group. researchgate.netuantwerpen.be
This method has been successfully applied in the synthesis of unsymmetrical disulfides. For instance, the reaction of S-alkyl p-toluenethiosulfonates with thiols is a well-established method for preparing unsymmetrical disulfides under mild conditions. rsc.orgnih.govmostwiedzy.pl Research has demonstrated the synthesis of functionalized unsymmetrical Z-alkenyl disulfanes by reacting Z-alkenyl p-toluenethiosulfonates with various thiols in the presence of a base like triethylamine (B128534), achieving good to very good yields. rsc.orgresearchgate.net
The table below illustrates the versatility of thiosulfonates in reacting with different nucleophiles.
| Nucleophile Category | Example Nucleophile | Product Type |
| Thiols | Cysteine | Unsymmetrical Disulfide |
| Carbon Nucleophiles | α-Thiophosphorylated Ketones | (Z)-Alkenyl Disulfide |
| Carbon Nucleophiles | Grignard Reagents | Thioether |
| Heteroatom Nucleophiles | Amines | Sulfenamide |
This table provides representative examples of reaction types involving thiosulfonates.
Precursor for the Introduction of Sulfur-Containing Moieties
The utility of this compound extends beyond the initial sulfenylation reaction. The resulting thioether can be a precursor for other important sulfur-containing functional groups. Organosulfur compounds, including thioethers and their oxidized forms like sulfoxides and sulfones, are prevalent in biologically active molecules and are useful as synthetic intermediates. rsc.org
The thioether group introduced by this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. rsc.orgnih.gov These oxidation states have different chemical and physical properties, allowing for the fine-tuning of the target molecule's characteristics. For example, in materials science, the oxidation of thioether groups in polymers to polar sulfoxide and sulfone groups can significantly alter the material's hydrophilicity and solubility. rsc.org This stepwise modification highlights the role of this compound as a gateway to diverse sulfur-containing moieties.
Strategies for Carbon-Sulfur and Sulfur-Heteroatom Bond Formation
The formation of carbon-sulfur (C-S) and sulfur-heteroatom (S-X) bonds is a cornerstone of modern organic synthesis, and thiosulfonates like the S-hexyl derivative offer robust methods to achieve this. ucl.ac.ukresearchgate.net The reaction of thiosulfonates with carbon-based nucleophiles is a common strategy for C-S bond formation. rsc.org
For sulfur-heteroatom bond formation, thiosulfonates react with heteroatomic nucleophiles such as amines to yield sulfenamides. rsc.org The biosynthesis of natural products often involves the enzymatic construction of heteroatom-heteroatom bonds, underscoring the importance of these linkages in molecular functionality. nih.gov Synthetic methods using reagents like this compound provide a laboratory means to access these valuable structural motifs.
Recent research has shown that the reaction of α-diazoesters with thiosulfonates can simultaneously introduce two different sulfur groups onto a single carbon center through a rsc.orgCurrent time information in Bangalore, IN.-Stevens rearrangement of a sulfonium (B1226848) ylide, creating novel dithioketal derivatives. rsc.org
Utilization in Polymer Chemistry and Materials Development
The unique reactivity of the thiosulfonate group allows for its use in polymer chemistry, both in controlling polymerization processes and in the functionalization of materials.
Role as a Chain Transfer Agent in Polymerization
Thiol compounds are well-known for their role as chain transfer agents in free-radical polymerization, which helps in controlling the molecular weight of the resulting polymers. researchgate.net Thiosulfonates can also participate in these processes. In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is a versatile method for creating well-defined polymers, thiosulfonates are used for post-polymerization modification. rsc.org The terminal thiocarbonylthio groups of RAFT polymers can be converted to thiols, which then react with thiosulfonates to attach a new functional group via a disulfide bond. rsc.org While this compound itself is not a primary RAFT agent, its chemistry is integral to these modification strategies. Some patents have described the use of thiosulfonates to efficiently utilize chain transfer agents in polymerization processes. justia.com
Incorporation into Polymer Backbones or Side Chains for Functional Materials
The incorporation of thioether groups into polymer structures is a key strategy for developing functional materials with specific, tunable properties. mdpi.com These sulfur-containing polymers are explored for applications in optical materials and biomedicine. rsc.orgmdpi.com
One method involves synthesizing a monomer containing the desired functionality, which is then polymerized. A novel methacrylic monomer featuring a methanethiosulfonate (B1239399) group has been synthesized and copolymerized using RAFT polymerization. researchgate.net The reactive thiosulfonate side chains on these polymers were then used to conjugate thiol-containing molecules, such as fluorescent dyes, through a thiol-disulfide exchange reaction. researchgate.net This approach allows for the creation of functional and redox-responsive materials.
Furthermore, the thioether groups, once incorporated into a polymer, can be oxidized to sulfoxides or sulfones. nih.gov This post-polymerization modification changes the polymer's properties, such as its solubility and hydrophilicity, making it responsive to oxidative stimuli. rsc.org This responsiveness is a desirable feature for applications like targeted drug delivery. rsc.org The development of poly(thioether thiourea) polymers has also shown promise in creating self-healing materials. chinesechemsoc.org
The data below summarizes the impact of incorporating thioether functionalities into polymers.
| Polymer System | Incorporated Functionality | Resulting Property/Application | Reference |
| Poly(carbonate-thioether) | Thioether in backbone | ROS-responsive, potential for drug delivery | rsc.org |
| Thiol-reactive copolymers | Methanethiosulfonate side chains | Facile conjugation, redox-responsive networks | researchgate.net |
| Poly(thioether)s | Silane and Thioether groups | Ion detection, cell imaging | mdpi.com |
| Poly(thioether thiourea) | Thioether and Disulfide bonds | Self-healing materials | chinesechemsoc.org |
Development of Novel Reagents or Catalysts Derived from this compound Analogs
The unique reactivity of the thiosulfonate group makes this compound and its analogs valuable precursors for the development of novel reagents and catalysts in organic synthesis and materials science. The core of their utility lies in the S-S bond, which can be cleaved under various conditions to generate reactive sulfur species.
Research in this area focuses on modifying the hexyl and tolyl moieties to tune the reactivity and solubility of the resulting reagents. For instance, the introduction of functional groups on the hexyl chain can allow for the creation of bifunctional reagents, capable of introducing a hexylthio group along with another functionality in a single step.
While this compound itself is not a catalyst, its derivatives have been explored as components of catalytic systems. For example, thiosulfonates can serve as precursors to catalytically active thiol species. The controlled release of a specific thiol under mild conditions can be advantageous in various catalytic cycles, preventing catalyst poisoning that can occur with more traditional, foul-smelling thiols. rsc.org
A significant area of development is in the synthesis of specialized sulfenylating agents. By altering the p-toluenesulfonate leaving group or the S-alkyl/aryl group, researchers can create a library of reagents with a range of electrophilicities, suitable for the sulfenylation of a wide array of nucleophiles. These reagents are often more stable and easier to handle than the corresponding sulfenyl halides.
The development of novel catalysts derived from these analogs is an emerging field. One conceptual approach involves the incorporation of a thiosulfonate moiety into a larger ligand structure. Upon activation, this could release a coordinating thiol group in situ, modulating the activity of a metal center in a catalytic reaction. This strategy offers the potential for creating "switchable" catalysts that are activated by a specific chemical trigger.
Table 1: Potential Modifications of this compound Analogs for Reagent Development
| Modification Site | Example of Modification | Potential Application |
| Hexyl Chain | Introduction of a terminal alkyne | Bifunctional reagent for click chemistry applications |
| Hexyl Chain | Incorporation of a hydroxyl group | Reagent for introducing a hydrophilic hexylthio group |
| Tolyl Group | Replacement with a perfluoroaryl group | Increased electrophilicity of the sulfur atom |
| Tolyl Group | Introduction of a polymerizable group | Monomer for creating functional materials |
Exploration in Chemical Biology as a Molecular Probe for Specific Biochemical Pathways (Mechanistic Focus)
The reactivity of the thiosulfonate group towards nucleophiles, particularly the thiol groups of cysteine residues in proteins, makes this compound and its analogs promising candidates for the development of molecular probes in chemical biology. researchgate.net These probes can be designed to investigate specific biochemical pathways by targeting key enzymatic players.
Design of this compound Analogs for Enzyme Active Site Probes
The design of enzyme active site probes based on this compound analogs focuses on creating molecules that can selectively react with and label a target enzyme, often through covalent modification of an active site cysteine residue. This approach can provide valuable insights into enzyme function, structure, and inhibition.
The general mechanism involves the nucleophilic attack of a cysteine thiol on the electrophilic sulfur of the thiosulfonate, leading to the formation of a mixed disulfide with the hexylthio moiety and the release of p-toluenesulfinate. This covalent modification can be designed to be either irreversible or reversible, depending on the specific research question.
To achieve selectivity, the this compound scaffold can be modified to include a recognition motif that directs the probe to the active site of a specific enzyme. This could be a substrate analog, a known inhibitor, or a moiety that mimics the transition state of the enzymatic reaction. For example, to target a specific glycosidase, the hexyl group could be replaced with a carbohydrate moiety that is recognized by the enzyme's active site. nih.gov
Furthermore, to enable detection and analysis, these probes are often functionalized with reporter groups such as fluorophores, biotin (B1667282) tags for affinity purification, or isotopically labeled tags for mass spectrometry-based proteomics. The choice of reporter group depends on the intended application, whether it be for in-gel fluorescence scanning, identification of the labeled protein, or quantitative analysis of enzyme activity. nih.gov
Table 2: Design Strategies for this compound-Based Enzyme Probes
| Design Element | Purpose | Example |
| Recognition Moiety | Target selectivity | Substrate analog, competitive inhibitor |
| Reactive Group | Covalent modification | Thiosulfonate |
| Reporter Tag | Detection and analysis | Fluorophore (e.g., BODIPY), Biotin, Isotope tag |
| Linker | Spacing and solubility | Polyethylene glycol (PEG) chain |
Investigating Molecular Interactions with Model Biological Systems at the Subcellular Level
The lipophilic nature of the hexyl group in this compound suggests that its analogs could be designed to interact with and localize to specific subcellular compartments, such as mitochondria or the endoplasmic reticulum. This property is highly valuable for developing molecular probes that can investigate biochemical pathways within their native cellular context.
Once localized, the thiosulfonate probe can react with its target proteins. The resulting protein-probe conjugates can then be analyzed using various techniques to understand the molecular interactions at the subcellular level. For example, fluorescence microscopy can be used to visualize the localization of the probe and its target within the cell. Proteomic methods can identify the specific proteins that have been labeled by the probe, providing a snapshot of the reactive cysteine proteome within a given organelle.
These studies can shed light on the roles of specific enzymes in subcellular processes and how their activities are altered in disease states. For instance, probes targeted to mitochondria could be used to study the role of mitochondrial thiol-containing enzymes in oxidative stress and apoptosis.
Advanced Topics and Future Research Directions
Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Thiosulfonate Libraries
The demand for high-throughput screening in drug discovery and materials science has propelled the development of combinatorial chemistry, a powerful strategy for the rapid synthesis of large, diverse libraries of compounds. uantwerpen.beresearchgate.net Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, offering streamlined purification and the potential for automation. researchgate.netcrsubscription.compeptide.com While extensively used for peptides and oligonucleotides, its application to the synthesis of thiosulfonate libraries, including derivatives of S-Hexyl p-toluenethiosulfonate, remains an area ripe for exploration.
A hypothetical solid-phase approach to a library of S-alkyl p-toluenethiosulfonates could be envisioned (Figure 1). This strategy would likely involve anchoring a p-toluenesulfonyl moiety to a solid support, such as polystyrene resin, via a suitable linker. crsubscription.com Subsequent reaction with a diverse pool of alkyl thiols would generate the corresponding resin-bound thiosulfonates. Cleavage from the resin would then yield the final library of compounds. The "split-and-pool" synthesis strategy could be employed to maximize the diversity of the library. researchgate.net
Figure 1: Hypothetical Solid-Phase Synthesis of a Thiosulfonate Library
The development of such a methodology would enable the rapid generation of numerous this compound analogs with varying alkyl chains. This would be invaluable for structure-activity relationship (SAR) studies, allowing for the efficient screening of compounds for desired biological or material properties.
Flow Chemistry Applications for Continuous Synthesis and Reaction Optimization
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. thieme-connect.desemanticscholar.orgpolimi.it The synthesis of thiosulfonates, which can involve exothermic reactions and the use of potentially hazardous reagents, is an ideal candidate for adaptation to flow processes. mdpi.com
A continuous flow setup for the synthesis of this compound could involve pumping streams of p-toluenesulfonyl chloride and n-hexyl mercaptan through a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors would allow for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation. researchgate.netpolimi.it Furthermore, the integration of in-line purification techniques, such as solid-supported scavengers, could lead to a fully automated and continuous production process. semanticscholar.orgmdpi.com
Self-optimizing flow reactors, which use algorithms to intelligently explore reaction parameter space, could be employed to rapidly identify the optimal conditions for the synthesis of this compound and its derivatives. rsc.org This approach would significantly accelerate process development and could be crucial for the industrial-scale production of these compounds.
Table 1: Comparison of Batch vs. Flow Synthesis for Thiosulfonates
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often challenging, requires re-optimization | Readily scalable by extending run time |
| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes |
| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control |
| Mass Transfer | Can be limited by stirring efficiency | Excellent mixing and mass transfer |
| Optimization | Time-consuming, one-at-a-time experiments | Rapid optimization, amenable to automation |
| Integration | Difficult to integrate multiple steps | Easily integrated into multi-step syntheses |
Photochemical and Electrochemical Reactivity of this compound
The interaction of molecules with light and electricity can open up unique reactive pathways not accessible through traditional thermal methods. The photochemical and electrochemical behavior of this compound is an area of growing interest.
Photochemical Reactivity: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.gov The S-S bond in thiosulfonates is susceptible to photochemical cleavage. Irradiation of this compound in the presence of a suitable photosensitizer could lead to homolytic cleavage of the S-S bond, generating a p-toluenesulfonyl radical and a hexylthiyl radical. These reactive radical intermediates could then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, enabling the synthesis of complex sulfur-containing molecules. The photochemical decomposition of related aryl esters has been documented, providing a precedent for such reactivity. rsc.org
Electrochemical Reactivity: Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The electrochemical reduction of S-phenyl benzenethiosulfonate has been studied, revealing a dissociative electron transfer mechanism. researchgate.net A similar study on this compound would likely show that the initial electron transfer leads to the cleavage of the S-S bond, forming a p-toluenesulfinate anion and a hexylthiyl radical. This electrochemical activation could be harnessed for synthetic applications, providing a reagent-free method for generating reactive sulfur species. Conversely, electrochemical oxidation could target the sulfur atoms, potentially leading to the formation of sulfonyl or sulfinyl species.
Development of Sustainable and Environmentally Benign Methodologies in Thiosulfonate Chemistry
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. uantwerpen.be The synthesis of thiosulfonates has seen significant advances in this area.
Several environmentally benign methods for the synthesis of thiosulfonates have been reported, moving away from harsh oxidants and stoichiometric reagents. These include:
Catalytic Oxidation with Green Oxidants: Molybdenum-catalyzed oxidation of thiols using hydrogen peroxide (H₂O₂) or air as the terminal oxidant provides a sustainable route to thiosulfonates. rsc.orgrsc.org Iron-catalyzed systems have also been developed.
Electrochemical Synthesis: The electrochemical oxidation of thiols offers a clean, oxidant-free method for thiosulfonate formation. researchgate.net
Catalyst-Free Synthesis in Water: A recently developed method allows for the synthesis of thiosulfonates from sodium sulfinates in water, avoiding the need for any catalyst or organic solvent. nih.gov
The environmental impact of different synthetic routes can be quantified using green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. uantwerpen.be The application of these metrics to the synthesis of this compound would allow for a quantitative comparison of different methodologies and guide the selection of the most sustainable approach.
Table 2: Overview of Sustainable Synthesis Methods for Thiosulfonates
| Method | Catalyst | Oxidant | Solvent | Key Advantages |
|---|---|---|---|---|
| Molybdenum-catalyzed Oxidation rsc.orgrsc.org | Polyoxomolybdate | H₂O₂ or Air | Organic | High efficiency, broad scope |
| Electrocatalytic Oxidation researchgate.net | None (Graphite electrode) | None (Electricity) | Organic | Catalyst and oxidant-free |
| Aqueous Synthesis nih.gov | None | None | Water | Catalyst-free, green solvent |
Computational Design and In Silico Screening of this compound Analogs with Tuned Reactivity
Computational chemistry provides a powerful toolkit for understanding and predicting the properties and reactivity of molecules, enabling the rational design of new compounds with tailored functionalities. umn.edu For this compound and its analogs, computational methods can be applied to tune their reactivity for specific applications.
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and to calculate key properties related to its reactivity, such as the S-S bond dissociation energy. By systematically modifying the substituents on the aromatic ring or the nature of the alkyl group, researchers can computationally predict how these changes will affect the lability of the S-S bond. This allows for the in silico design of thiosulfonates that are more or less susceptible to cleavage under specific conditions (e.g., thermal, photochemical, or electrochemical).
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of thiosulfonate analogs and their observed reactivity or biological activity. semanticscholar.org By generating a library of this compound analogs and measuring a specific property (e.g., rate of reaction with a nucleophile), a predictive QSAR model can be built. This model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising predicted properties.
The design of thiosulfonates as potential biological agents could also be guided by computational studies. Given the importance of disulfide bonds in protein structure and function, nih.govnih.govrti.org thiosulfonates, which can react with thiols, could be designed as inhibitors of enzymes with active site cysteine residues. Molecular docking simulations could be used to predict the binding of this compound analogs to the active site of a target protein, guiding the design of more potent and selective inhibitors.
Q & A
Q. What are the primary synthetic routes for S-Hexyl p-toluenethiosulfonate, and how can researchers optimize yield and purity?
this compound is synthesized via a three-step process starting from methyl (4-hydroxyphenyl) acetate. Key steps include:
- Ester reduction using LiAlH₄ to yield the corresponding alcohol.
- Appel iodination (imidazole, I₂, and PPh₃) to replace the hydroxyl group with iodine.
- Substitution with sodium p-toluenethiosulfonate to form the final product. Each step achieves >95% yield, but purity can be enhanced by rigorous solvent washing and column chromatography. Characterization via ¹H/¹³C NMR, IR spectroscopy, and HRMS ensures structural fidelity .
Q. How is this compound utilized in protein purification workflows?
this compound-derived matrices (e.g., S-Hexyl GSH agarose) are critical for affinity chromatography. They selectively bind glutathione S-transferases (GSTs) in parasites like Fasciola hepatica. Compared to standard GSH agarose, S-Hexyl columns purify a broader range of GST isoforms (e.g., Sigma and Mu classes) due to enhanced hydrophobic interactions .
Q. What analytical techniques are recommended for characterizing this compound and its interactions?
- 2D Electrophoresis (2-DE) : Resolves GST isoforms purified via affinity columns, with spot intensity changes indicating protein abundance under experimental conditions (e.g., drug exposure) .
- Mass Spectrometry (MASCOT) : Validates protein identities using ion scores >42 (p < 0.05) and BLAST alignment against genomic databases .
Advanced Research Questions
Q. How should experimental designs account for variability in GST purification efficiency using this compound-based columns?
Variability arises from:
- Biological heterogeneity : Individual fluke GST profiles differ from population mixes. Use ≥3 biological replicates to capture isoform diversity .
- Column batch effects : Pre-equilibrate columns with identical buffers (e.g., PBS + 1% Triton X-100) to minimize technical noise .
Q. How can researchers resolve contradictions in proteomic data from this compound-purified GSTs?
Inconsistent results (e.g., Spot 14 in F. hepatica 2-DE arrays) may stem from:
- Post-translational modifications : Use enzymatic deglycosylation or phosphorylation assays.
- Thresholding artifacts : Apply statistical filters (e.g., ≥2-fold change across replicates) to exclude transient signals .
Q. What methodological considerations ensure reproducibility in structure-activity studies involving this compound derivatives?
- Stereochemical control : Monitor reaction intermediates via chiral HPLC to avoid racemization.
- Functional assays : Pair synthetic derivatives (e.g., ajoene analogs) with in vitro GST inhibition assays to validate bioactivity .
Q. How do this compound-based protocols compare to alternative thiol-affinity matrices in isolating low-abundance proteins?
| Parameter | S-Hexyl GSH Agarose | Standard GSH Agarose |
|---|---|---|
| GST Class Specificity | Sigma, Mu | Mu |
| Hydrophobic Binding | High | Low |
| Elution Efficiency | Requires competitive GSH | Requires competitive GSH |
| S-Hexyl matrices excel in capturing hydrophobic isoforms but may co-elute non-target proteins; combine with size-exclusion chromatography for refinement . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Q. How can researchers leverage recent advancements in sub-proteomics to study this compound-mediated protein interactions?
Integrate analytical sub-proteomics with:
- Isoelectric focusing (IEF) : Separate isoforms by pI before LC-MS/MS.
- Label-free quantitation : Compare GST abundance across experimental conditions (e.g., drug-resistant vs. susceptible parasites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
